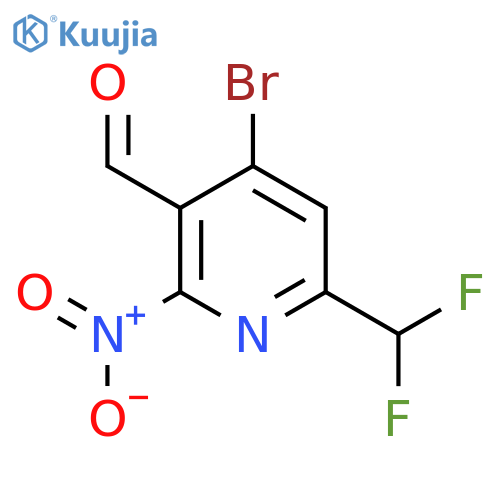Cas no 1804432-42-5 (4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde)

1804432-42-5 structure
商品名:4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde
CAS番号:1804432-42-5
MF:C7H3BrF2N2O3
メガワット:281.011127710342
CID:4862885
4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde
-
- インチ: 1S/C7H3BrF2N2O3/c8-4-1-5(6(9)10)11-7(12(14)15)3(4)2-13/h1-2,6H
- InChIKey: MCQUQKLKNXBKRG-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C(F)F)=NC(=C1C=O)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 261
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 75.8
4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029057999-1g |
4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde |
1804432-42-5 | 97% | 1g |
$1,564.50 | 2022-04-02 |
4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde 関連文献
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
1804432-42-5 (4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde) 関連製品
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
